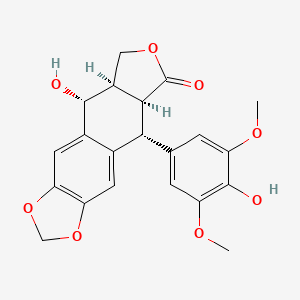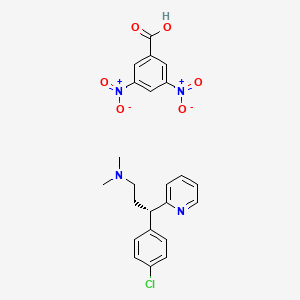
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol is a natural product belonging to the coumarin family. It is derived from the herbs of Angelicae pubescens and has a molecular formula of C24H26O7 with a molecular weight of 426.5 g/mol . This compound is known for its high purity and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol involves several steps, typically starting with the extraction of the precursor compounds from natural sources such as Angelicae pubescens . The synthetic route may include esterification reactions where angeloyl and senecioyl groups are introduced to the dihydrooroselol core. Reaction conditions often involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound is generally carried out by high-purity natural products manufacturers. The process involves quality control measures such as HPLC, MS, and NMR to ensure the purity and consistency of the product . The compound is typically stored in a desiccated state at -20°C to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of coumarins
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties
Medicine: Explored for its potential therapeutic effects in various medical conditions
Industry: Utilized in the development of natural product-based pharmaceuticals and other industrial applications
Mecanismo De Acción
The mechanism of action of 3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways related to inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation, but initial studies suggest a role in inhibiting pro-inflammatory cytokines and reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
- Angenomalin (CAS#18199-64-9)
- Oroselol (CAS#1891-25-4)
- Columbianetin
Uniqueness
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties compared to other coumarins . Its high purity and well-defined chemical structure make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H26O7 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(8S,9R)-8-[2-(3-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-12,21-22H,1-6H3/b14-7-/t21-,22+/m1/s1 |
Clave InChI |
XAQHSTCVGOTLHK-MKKZQTCBSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)


![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)



![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13451025.png)


